molecular formula C7H8Cl3NO3S B584985 N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 CAS No. 1346616-95-2

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

Cat. No.: B584985
CAS No.: 1346616-95-2
M. Wt: 295.573
InChI Key: NBGLMNHGJFSOCH-OSIBIXDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 is a deuterated analog of N-Acetyl-S-(trichlorovinyl)-L-cysteine, a metabolite of tetrachloroethylene, a volatile organic compound and environmental contaminant. This compound is primarily used in toxicological studies to understand the metabolism and effects of tetrachloroethylene exposure in biological systems.

Scientific Research Applications

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 is used in various scientific research applications, including:

    Toxicology: Studying the metabolism and toxic effects of tetrachloroethylene exposure.

    Environmental Science: Monitoring the presence and effects of tetrachloroethylene in the environment.

    Biochemistry: Investigating the biochemical pathways involved in the metabolism of halogenated compounds.

    Pharmacology: Understanding the pharmacokinetics and pharmacodynamics of deuterated compounds.

Safety and Hazards

“N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3” is not intended for human or veterinary use . Further safety and hazard information was not found in the search results.

Biochemical Analysis

Biochemical Properties

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of the volatile organic compound (VOC) and environmental contaminant tetrachloroethylene . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on cells are dependent on several factors, including the type of cell and the concentration of the compound.

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms are dependent on the context and the specific biochemical reactions involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects are dependent on the experimental conditions and the specific biochemical reactions involved.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . The specific dosage effects are dependent on the animal model used and the specific experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels . The specific metabolic pathways involved are dependent on the biochemical context and the specific reactions involved.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with various transporters or binding proteins, and effects on its localization or accumulation. The specific transport and distribution patterns are dependent on the cellular context and the specific biochemical reactions involved.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific subcellular localization patterns are dependent on the cellular context and the specific biochemical reactions involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 involves the acetylation of S-(trichlorovinyl)-L-cysteine-d3. The reaction typically requires the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group without affecting the trichlorovinyl moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trichlorovinyl group to less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trichlorovinyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Less chlorinated derivatives of the trichlorovinyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 exerts its effects through its role as a metabolite of tetrachloroethylene. The compound is formed via the glutathione conjugation pathway, followed by acetylation. It is further metabolized by cysteine conjugate β-lyase, leading to the formation of reactive intermediates that can cause nephrotoxicity. The molecular targets include enzymes involved in the glutathione conjugation pathway and cysteine conjugate β-lyase.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-S-(trichlorovinyl)-L-cysteine: The non-deuterated analog.

    S-(1,2,2-Trichlorovinyl)glutathione: Another metabolite of tetrachloroethylene.

    N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine: A similar compound with fewer chlorine atoms.

Uniqueness

N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 is unique due to the presence of deuterium atoms, which makes it useful in studies involving mass spectrometry and metabolic tracing. The deuterium atoms provide a distinct mass difference, allowing for precise tracking of the compound in biological systems.

Properties

IUPAC Name

(2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGLMNHGJFSOCH-OSIBIXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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